molecular formula C21H23ClN4O4 B3957793 4-{5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine

4-{5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine

Cat. No.: B3957793
M. Wt: 430.9 g/mol
InChI Key: QSPCHCFJYHUCNO-UHFFFAOYSA-N
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Description

4-{5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine is a complex organic compound that features a morpholine ring substituted with a nitrophenyl group and a piperazine ring bearing a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the piperazine ring and subsequent acylation with 3-chlorobenzoyl chloride. The final step involves the formation of the morpholine ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorobenzoyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

4-{5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine
  • 4-{5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine

Uniqueness

4-{5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a nitrophenyl group, a piperazine ring, and a morpholine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4/c22-17-3-1-2-16(14-17)21(27)25-8-6-23(7-9-25)18-4-5-19(26(28)29)20(15-18)24-10-12-30-13-11-24/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPCHCFJYHUCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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